2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane
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Overview
Description
2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane is a complex organic compound characterized by its multiple dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane typically involves the formation of dioxolane rings through cyclization reactions. Common starting materials may include diols and ketones or aldehydes. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound’s dioxolane rings may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a single dioxolane ring.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with different substituents.
Uniqueness
2-Propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane is unique due to its multiple dioxolane rings and specific substituents, which may confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-4,5-bis(2-propan-2-yl-1,3-dioxolan-4-yl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-9(2)16-19-7-12(21-16)14-15(24-18(23-14)11(5)6)13-8-20-17(22-13)10(3)4/h9-18H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYRHJOTXSWIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OCC(O1)C2C(OC(O2)C(C)C)C3COC(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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